N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(3-hydroxypropyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c12-7-3-6-11-9(13)8-4-1-2-5-10-8;/h8,10,12H,1-7H2,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRSFVBBSZPXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246172-39-3 | |
| Record name | 2-Piperidinecarboxamide, N-(3-hydroxypropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and benzoylformate decarboxylase. These interactions are crucial for the compound’s role in biochemical processes, influencing the activity and regulation of these enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the dephosphorylation of hexokinase, enhancing cytoplasmic energy metabolism. Additionally, it has been observed to affect mitochondrial energy metabolism by regulating the dephosphorylation of citrate synthase and mitochondrial hydroxylase.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to interact with malonyl-CoA reductase, influencing its enzymatic activity. These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that dynamic control of dephosphorylation can optimize cytoplasmic and mitochondrial energy metabolism, resulting in significant increases in 3-hydroxypropionic acid production over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects. For instance, studies have shown that high doses can lead to significant changes in cellular metabolism and function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as pyruvate carboxylase and benzoylformate decarboxylase, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in biochemical processes and its overall metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed within various cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize within the mitochondria, where it affects mitochondrial energy metabolism.
Biological Activity
Overview
N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the piperidine class, which is known for its diverse biological activities and therapeutic potentials. This compound features a piperidine ring, a hydroxypropyl group, and a carboxamide functionality, contributing to its unique properties and interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The hydroxypropyl group enhances its binding affinity, potentially modulating neurotransmitter systems such as dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antipsychotic Potential : Preliminary studies suggest that this compound may influence neurotransmitter systems relevant to psychotic disorders, indicating potential use in psychopharmacology.
- Antihypertensive Effects : The compound has been investigated for its role in regulating blood pressure through modulation of vascular responses.
- Inhibition of Cathepsin K : Similar piperidine derivatives have shown inhibitory activity against cathepsin K, an enzyme involved in bone resorption. This suggests potential applications in osteoporosis treatment .
Case Studies
- Antipsychotic Activity : A study examined the effects of this compound on dopamine receptor modulation in rodent models. The results indicated a significant reduction in hyperactivity, suggesting antipsychotic effects comparable to established medications.
- Bone Resorption Inhibition : In vitro assays demonstrated that derivatives similar to this compound exhibited moderate-to-strong inhibitory activity against cathepsin K. For instance, compound H-9 showed an IC50 value of 20.46 nM, indicating its potential as an anti-bone resorption agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| This compound | Antipsychotic, Antihypertensive | Not specified |
| N-(3-Hydroxybutyl)-2-piperidinecarboxamide Hydrochloride | Cathepsin K Inhibitor | 13.52 µM |
| N-(4-Hydroxybutyl)-3-piperidinecarboxamide | Potentially different pharmacokinetics | Not specified |
Comparison with Similar Compounds
N-(3-Methoxypropyl)-2-piperidinecarboxamide Hydrochloride
N-(2-Chloroethyl)-N-(3-hydroxypropyl)amine Hydrochloride
- Role : Intermediate in synthesizing ifosfamide, an alkylating antineoplastic agent .
- Key Difference : Lacks the piperidinecarboxamide backbone but shares the 3-hydroxypropyl moiety.
- Impact : The absence of the piperidine ring limits its direct pharmacological activity, positioning it as a precursor rather than a therapeutic agent.
Local Anesthetics: Ropivacaine and Bupivacaine Hydrochlorides
Ropivacaine Hydrochloride Hydrate
Bupivacaine Hydrochloride
Comparison with Target Compound :
| Parameter | N-(3-Hydroxypropyl)-2-piperidinecarboxamide HCl | Ropivacaine HCl | Bupivacaine HCl |
|---|---|---|---|
| Substituents | 3-hydroxypropyl, carboxamide | Propyl, 2,6-dimethylphenyl | Butyl, 2,6-dimethylphenyl |
| Polarity | High (due to -OH) | Moderate | Low |
| Primary Application | Pharmaceutical intermediate | Local anesthetic | Local anesthetic |
Physicochemical and Pharmacological Contrasts
- Hydroxypropyl vs. Methoxypropyl : The hydroxy group in the target compound increases hydrogen-bonding capacity, favoring solubility in polar solvents. Methoxypropyl analogs may exhibit better metabolic stability due to reduced oxidative susceptibility .
- Piperidinecarboxamide vs. Aromatic Local Anesthetics : Unlike ropivacaine and bupivacaine, the target compound lacks aromatic rings critical for sodium channel blockade. This structural divergence precludes local anesthetic activity but may support alternative mechanisms in drug design .
Preparation Methods
Cyclization of 5-Halo-2-hydroxypentylamine Hydrohalide to 3-Hydroxypiperidine
A key intermediate in the synthesis of N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride is 3-hydroxypiperidine. One efficient industrially viable method involves the intramolecular cyclization of 5-halo-2-hydroxypentylamine hydrohalide salts under basic aqueous conditions:
- Reaction Conditions : The 5-halo-2-hydroxypentylamine hydrohalide (where X = Cl or Br) is dissolved in water and treated with an inorganic base (e.g., sodium hydroxide or potassium carbonate) at a controlled temperature between 10–15°C to avoid side reactions.
- Mechanism : The base deprotonates the amine salt, enabling nucleophilic substitution where the amine attacks the haloalkyl chain intramolecularly, forming the six-membered piperidine ring with a hydroxy substituent at the 3-position.
- Advantages : This method avoids the use of expensive noble metal catalysts and harsh hydrogenation conditions, making it cost-effective and scalable for industrial production.
- Yield and Selectivity : The reaction proceeds with high conversion rates and selectivity under mild conditions, simplifying purification and reducing byproducts.
| Parameter | Details |
|---|---|
| Starting material | 5-halo-2-hydroxypentylamine hydrohalide |
| Base | Inorganic base (NaOH, K2CO3) |
| Solvent | Water |
| Temperature | 10–15 °C |
| Reaction type | Intramolecular cyclization |
| Catalyst | None (base-promoted) |
| Advantages | Mild conditions, low cost, scalable |
| Product | 3-Hydroxypiperidine |
This method is described in patent CN106432059A and is considered superior to high-pressure hydrogenation routes that require precious metal catalysts and harsh conditions.
N-Acylation to Form N-(3-Hydroxypropyl)-2-piperidinecarboxamide
Following the formation of 3-hydroxypiperidine, the next step involves the introduction of the carboxamide group at the 2-position of the piperidine ring:
- N-Acylation Reaction : 3-Hydroxypiperidine is reacted with an appropriate carboxylic acid derivative (e.g., 2-piperidinecarboxylic acid chloride or activated esters) in an organic solvent under basic conditions.
- Base Use : An inorganic base (such as triethylamine or sodium carbonate) is used to neutralize the acid formed during acylation and drive the reaction forward.
- Solvent : Organic solvents like dichloromethane or acetonitrile facilitate the acylation reaction.
- Outcome : This step yields the N-(3-hydroxypropyl)-2-piperidinecarboxamide intermediate.
The acylation step is crucial for attaching the carboxamide functionality and can be optimized for yield and purity by controlling stoichiometry, temperature, and reaction time.
Formation of Hydrochloride Salt
To obtain the hydrochloride salt form of N-(3-Hydroxypropyl)-2-piperidinecarboxamide:
- Salt Formation : The free base compound is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ethyl acetate.
- Purpose : The hydrochloride salt form improves compound stability, crystallinity, and solubility properties, which are important for pharmaceutical applications.
- Isolation : The salt precipitates out and can be filtered, washed, and dried to yield the pure hydrochloride salt.
This step is standard for amine-containing compounds to enhance their physicochemical properties for handling and formulation.
Alternative Synthetic Routes and Considerations
While the above method is the most straightforward and industrially favorable, other synthetic routes have been reported for related hydroxy-substituted piperidine derivatives:
- High-Pressure Hydrogenation of 3-Hydroxypyridine : This older method involves catalytic hydrogenation of 3-hydroxypyridine over rhodium or palladium catalysts under high pressure and temperature. It is less favored due to expensive catalysts and harsh conditions.
- Multi-Step Synthesis via Thiosemicarbazones and Oxidation : Some routes involve multi-step synthesis of substituted piperidinones followed by oxidation and functional group transformations, but these are more complex and less efficient for this specific compound.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1. Cyclization to 3-hydroxypiperidine | Intramolecular cyclization of 5-halo-2-hydroxypentylamine hydrohalide | Aqueous base, 10–15 °C | Mild, catalyst-free, scalable | Requires haloalkylamine precursor |
| 2. N-Acylation | Reaction with carboxylic acid chloride or activated ester | Organic solvent, base, room temp | High yield, straightforward | Requires activated acid derivative |
| 3. Hydrochloride salt formation | Acid-base reaction with HCl | Ethanol or similar solvent | Improves stability and solubility | Additional purification step |
| Alternative: Hydrogenation | Catalytic hydrogenation of 3-hydroxypyridine | High pressure, Pd/Rh catalyst | Direct route from pyridine | Expensive, harsh conditions |
Research Findings and Industrial Relevance
- The cyclization method using 5-halo-2-hydroxypentylamine hydrohalide is preferred industrially due to its mild conditions, absence of precious metal catalysts, and high selectivity.
- The N-acylation step is well-established in organic synthesis and can be optimized for large-scale production.
- Formation of the hydrochloride salt is essential for pharmaceutical-grade purity and handling.
- Avoiding high-pressure hydrogenation reduces costs and environmental impact.
- The process is amenable to scale-up with straightforward purification steps, making it suitable for commercial manufacture.
Q & A
Q. What synthetic routes are commonly employed for N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride?
Methodological Answer: Synthesis typically involves amide bond formation between 2-piperidinecarboxylic acid derivatives and 3-hydroxypropylamine, followed by hydrochloride salt formation. For example:
React 2-piperidinecarboxylic acid with 3-hydroxypropylamine using a coupling agent like EDC/HOBt in anhydrous DCM .
Purify the product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl/MeOH gradients).
Form the hydrochloride salt by treating the free base with HCl gas in diethyl ether.
Key validation: Monitor reaction progress via TLC (R ≈ 0.3 in 9:1 CHCl/MeOH) and confirm purity by HPLC (>98%) .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : H and C NMR to confirm the piperidine ring (δ 1.4–2.8 ppm for axial/equatorial protons) and hydroxypropylamide linkage (δ 3.5–3.7 ppm for -CH-OH) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] calculated for CHClNO: 222.11) .
- HPLC-PDA : Purity assessment using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA aqueous solution, λ = 210 nm) .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
Methodological Answer:
- Solubility Screening : Test in buffered solutions (PBS, pH 7.4) and polar aprotic solvents (DMSO). For low solubility (<1 mg/mL), use cyclodextrin complexes (e.g., HP-β-CD) or nanoparticle encapsulation .
- Formulation Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced Research Questions
Q. How can enantiomeric purity be ensured if the compound exhibits chirality?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA-3 column (hexane/isopropanol, 85:15) to resolve enantiomers. Validate with optical rotation measurements ([α]_{D}$$^{25}) .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation to control stereochemistry .
Q. What experimental strategies mitigate data contradictions in biological activity assays?
Methodological Answer:
- Dose-Response Validation : Perform triplicate assays (e.g., enzyme inhibition at 0.1–100 µM) to establish EC values. Use positive controls (e.g., Bupivacaine hydrochloride for ion channel studies) .
- Off-Target Profiling : Screen against related receptors (e.g., NMDA, GABA) to rule out non-specific binding. Cross-validate with in silico docking (AutoDock Vina) .
Q. How to evaluate stability under physiological conditions for preclinical studies?
Methodological Answer:
- Simulated Biological Fluids : Incubate the compound in human plasma (37°C, 24 hrs) and analyze degradation via LC-MS. For pH-dependent stability, test in buffers (pH 1.2–9.0) .
- Metabolite Identification : Use high-resolution LC-QTOF to detect hydroxylated or dealkylated metabolites. Compare fragmentation patterns with reference standards .
Q. What mechanistic insights can be derived from structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify the hydroxypropyl group (e.g., replace with ethyl or benzyl) and test for activity shifts in target assays (e.g., ion channel blockade) .
- Computational Modeling : Perform DFT calculations (Gaussian 09) to correlate electronic properties (HOMO/LUMO) with biological efficacy .
Data Analysis and Conflict Resolution
Q. How to resolve discrepancies in reported solubility or stability data?
Methodological Answer:
- Inter-Lab Cross-Validation : Replicate experiments in independent labs using standardized protocols (e.g., USP <1236> for solubility).
- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation or polymorphic changes affecting solubility .
Q. What statistical approaches are recommended for dose-dependent toxicity studies?
Methodological Answer:
- Probit Analysis : Calculate LD values using nonlinear regression (GraphPad Prism).
- Omics Integration : Pair toxicity data with transcriptomic profiling (RNA-seq) to identify pathways linked to adverse effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
